![molecular formula C22H19NO2S B5056228 N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide CAS No. 349425-58-7](/img/structure/B5056228.png)
N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Overview
Description
N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes acetyl, phenyl, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-acetylphenylamine with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antiviral Properties
Research indicates that compounds similar to N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide exhibit antiviral activities against herpes viruses. The compound's structure suggests that it may inhibit viral replication by targeting specific viral enzymes, such as inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in nucleotide synthesis essential for viral replication .
Anticancer Activity
Several studies have highlighted the anticancer potential of phenylsulfanyl derivatives. For instance, derivatives of this compound have shown promise in inhibiting tumor cell proliferation in vitro. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Effects
This compound has also been investigated for its antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including acylation and sulfanylation processes. Variations in the synthesis can lead to derivatives with enhanced or modified biological activities. For example, modifying the phenyl groups or introducing additional functional groups can tailor the compound's properties for specific therapeutic applications.
Case Study 1: Antiviral Activity
A study published in Acta Crystallographica examined the antiviral efficacy of phenyl thiourea derivatives against herpes simplex virus (HSV). The findings suggest that derivatives similar to this compound could serve as potential antiviral agents due to their selective inhibition of viral replication pathways .
Case Study 2: Anticancer Activity
In vitro studies conducted on various tumor cell lines revealed that compounds with a similar structure exhibit significant cytotoxicity. These studies demonstrated that the introduction of the phenylsulfanyl group enhances the anticancer activity compared to other derivatives lacking this moiety .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The acetyl group may also play a role in modulating biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of the phenylsulfanyl group.
N-(4-aminophenyl)acetamide: Contains an amino group instead of the acetyl group.
N-(4-hydroxyphenyl)acetamide: Features a hydroxyl group in place of the acetyl group.
Uniqueness
N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties
Biological Activity
N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the acylation of an amine precursor with an appropriate acylating agent. The structural characterization can be performed using techniques such as NMR and mass spectrometry to confirm the formation of the desired compound.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound, particularly in the context of anticancer and antimicrobial effects.
Anticancer Activity
This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated significant anti-proliferative effects against various cancer cell lines, including:
- MDA-MB-231 (triple-negative breast cancer)
- MCF-7 (breast cancer)
The compound exhibited IC50 values ranging from 1.52 to 6.31 μM, indicating a strong selectivity towards cancer cells compared to normal breast cell lines . Furthermore, it was found to induce apoptosis in MDA-MB-231 cells, as evidenced by a substantial increase in annexin V-FITC-positive staining .
Antimicrobial Activity
The compound also demonstrated notable antimicrobial properties. In studies evaluating its effectiveness against bacterial strains, it exhibited significant inhibition at concentrations of 50 μg/mL:
- Staphylococcus aureus : 80.69% inhibition
- Klebsiella pneumoniae : 79.46% anti-biofilm activity
These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. This inhibition is selective, with IC50 values reported between 10.93 and 25.06 nM for CA IX, highlighting its potential as a targeted therapeutic agent .
- Apoptosis Induction : The induction of apoptosis in cancer cells suggests that the compound may activate intrinsic apoptotic pathways, leading to programmed cell death .
- Antibacterial Mechanism : The disruption of bacterial growth through CA inhibition indicates that the compound may interfere with essential metabolic pathways in bacteria .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anticancer activity | Significant inhibition of MDA-MB-231 and MCF-7 cell lines at low concentrations |
Study 2 | Assess antimicrobial effects | High inhibition rates against S. aureus and K. pneumoniae |
Study 3 | Investigate enzyme inhibition | Selective inhibition of CA IX with low IC50 values |
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-phenyl-2-phenylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2S/c1-16(24)17-12-14-19(15-13-17)23-22(25)21(18-8-4-2-5-9-18)26-20-10-6-3-7-11-20/h2-15,21H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLQORWXSLQSBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901232499 | |
Record name | N-(4-Acetylphenyl)-α-(phenylthio)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901232499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349425-58-7 | |
Record name | N-(4-Acetylphenyl)-α-(phenylthio)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349425-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Acetylphenyl)-α-(phenylthio)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901232499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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